molecular formula C6H8Br2 B3329818 (E,E)-1,6-Dibromo-2,4-hexadiene CAS No. 63621-95-4

(E,E)-1,6-Dibromo-2,4-hexadiene

Cat. No. B3329818
CAS RN: 63621-95-4
M. Wt: 239.94 g/mol
InChI Key: UPCQGURPQYFOKT-ZPUQHVIOSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, the conditions under which the reaction occurs, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Mechanism of Action

The mechanism of action is typically used in the context of biological activity. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

(2E,4E)-1,6-dibromohexa-2,4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h1-4H,5-6H2/b3-1+,4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCQGURPQYFOKT-ZPUQHVIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC=CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(Br)/C=C/C=C/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,E)-1,6-Dibromo-2,4-hexadiene

CAS RN

63621-95-4
Record name (2E,4E)-1,6-dibromohexa-2,4-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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